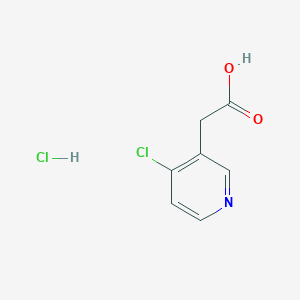

2-(4-Chloropyridin-3-yl)acetic acid hydrochloride

Description

2-(4-Chloropyridin-3-yl)acetic acid hydrochloride is a pyridine derivative featuring a chlorine substituent at position 4 of the pyridine ring and an acetic acid group at position 3, with a hydrochloride counterion. Its molecular formula is C₇H₇Cl₂NO₂, and molecular weight is 208.04 g/mol (inferred from structural analogs) .

Properties

IUPAC Name |

2-(4-chloropyridin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c8-6-1-2-9-4-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRHKCJNASWCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803562-33-5 | |

| Record name | 2-(4-chloropyridin-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Antiviral Properties

Research indicates that 2-(4-Chloropyridin-3-yl)acetic acid hydrochloride exhibits notable antiviral activity. It has been shown to inhibit human adenovirus type 5 and human enterovirus (Echo-9), suggesting its potential as an antiviral agent. The compound's ability to bind to viral proteins may disrupt their function, preventing viral replication.

Pharmacological Insights

The compound's structural features allow it to interact with various biological targets, enhancing its pharmacological profile. Studies have suggested that it may play a role in treating viral infections through mechanisms that require further investigation to fully understand its efficacy and safety.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiviral Drug Development : A study focused on the compound's effectiveness against specific viral strains, demonstrating promising results in vitro.

- Pharmacokinetic Studies : Research investigating absorption, distribution, metabolism, and excretion (ADME) profiles revealed favorable characteristics for potential therapeutic use.

- Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms by which this compound interacts with biological targets, paving the way for future clinical applications.

Mechanism of Action

The mechanism by which 2-(4-Chloropyridin-3-yl)acetic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved can vary, but often include enzymes involved in neurotransmitter synthesis and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substitution Patterns

The compound’s structural analogs differ primarily in chlorine substitution positions and functional groups. Key comparisons include:

2-(Pyridin-3-yl)acetic acid hydrochloride (CAS 6419-36-9)

- Structure : Lacks chlorine on the pyridine ring.

- Molecular Formula: C₇H₈ClNO₂; Molecular Weight: 173.60 g/mol .

- Key Properties: Log P: 0.89 (less lipophilic than chlorinated analogs). Hydrogen Bond Donors/Acceptors: 2/3. Synthesis Yield: 97–98% under optimized conditions .

(2-Chloropyridin-3-yl)acetic acid

- Structure : Chlorine at position 2 of the pyridine ring.

- Molecular Formula: C₇H₆ClNO₂; Molecular Weight: 171.58 g/mol .

- Substitution at position 2 may alter steric and electronic effects compared to position 4 .

2-(3-Chloropyridin-4-yl)acetic acid hydrochloride (CAS 1803609-57-5)

- Structure : Chlorine at position 3, acetic acid at position 4.

- Molecular Formula: C₇H₇Cl₂NO₂; Molecular Weight: 208.04 g/mol .

- Comparison : Positional isomer of the main compound. Differences in substitution may impact dipole moments and solubility.

Physicochemical Properties

Key Observations :

- Chlorination increases molecular weight and lipophilicity (higher Log P).

- Substitution at position 4 (vs. 2 or 3) may enhance steric hindrance near the acetic acid group, affecting reactivity .

Biological Activity

2-(4-Chloropyridin-3-yl)acetic acid hydrochloride is an organic compound that has garnered attention for its diverse biological activities, particularly in antiviral applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

- Molecular Formula : C₇H₈ClN O₂

- Molecular Weight : Approximately 208.04 g/mol

- Structure : Comprises a pyridine ring substituted with a chlorine atom at the 4-position and an acetic acid moiety, enhancing its solubility in water due to the hydrochloride salt form.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit specific viruses, including:

- Human Adenovirus Type 5

- Human Enterovirus (Echo-9)

These findings suggest that this compound could be a candidate for antiviral drug development, particularly against viral infections where current treatments are inadequate .

The antiviral activity is believed to stem from the compound's ability to bind to viral proteins, inhibiting their function and preventing viral replication. This interaction may involve the formation of hydrogen bonds and hydrophobic interactions with key molecular targets within the virus .

Comparative Biological Activity

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride | Similar pyridine structure; different chlorine position | Potentially different biological activity |

| 2-(4-Fluoropyridin-3-yl)acetic acid hydrochloride | Fluorine substitution instead of chlorine | May exhibit different pharmacokinetics |

| 3-(4-Chlorophenyl)propanoic acid | Aromatic substitution on propanoic acid | Different functional group leading to varied activity |

This comparison emphasizes how minor changes in molecular structure can significantly affect biological properties and applications.

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have demonstrated that the compound effectively inhibits viral replication in cell cultures, with specific IC50 values indicating its potency against targeted viruses.

- Pharmacological Profile : Research indicates that the compound's structural features enhance its interactions with biological targets, which may lead to improved pharmacological effects compared to other similar compounds .

- Safety and Toxicology : Preliminary studies suggest that while the compound exhibits significant antiviral properties, further research is required to assess its safety profile and potential side effects in therapeutic settings.

Preparation Methods

Method Overview

This approach involves starting from 4-chloropyridine-3-carboxylic acid derivatives, followed by nucleophilic substitution to introduce the acetic acid moiety. The key step is the substitution of the chlorine atom with a suitable nucleophile, such as a methyl or acetic acid precursor, under basic or catalytic conditions.

Reaction Scheme

- Starting Material: 4-chloropyridine-3-carboxylic acid or its derivatives

- Reagents: Sodium hydroxide or potassium carbonate, acetic acid derivatives

- Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA)

Example Procedure

In a study, the chloropyridine derivative was reacted with sodium hydroxide in DMF at elevated temperatures (~100°C) to facilitate nucleophilic substitution, followed by acidification to obtain the free acid form. The acid was then converted to its hydrochloride salt by treatment with hydrochloric acid in an aqueous medium.

Data Table: Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Purification Method |

|---|---|---|---|---|---|

| Nucleophilic substitution | NaOH or K2CO3 | DMF or DMA | 100°C | 4-6 hours | Filtration, washing |

| Acidification | HCl (aq) | Water | Room temperature | 1 hour | Recrystallization |

Ester Hydrolysis Followed by Acidification

Method Overview

This method involves converting a methyl or ethyl ester of the pyridine acetic acid into the free acid via hydrolysis, then forming the hydrochloride salt.

Reaction Scheme

- Starting Material: Methyl 2-(4-chloropyridin-3-yl)acetate

- Reagents: Aqueous sodium hydroxide or potassium hydroxide

- Conditions: Reflux in aqueous ethanol or methanol

Procedure

The ester is refluxed with a strong base, such as sodium hydroxide, until complete hydrolysis is achieved (monitored by TLC or HPLC). The resulting acid is acidified with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration.

Data Table: Hydrolysis and Salt Formation

| Step | Reagents | Solvent | Temperature | Time | Purification Method |

|---|---|---|---|---|---|

| Hydrolysis | NaOH | Ethanol/water | Reflux (~80°C) | 6-8 hours | Filtration, recrystallization |

| Salt formation | HCl (aq) | Water | Room temperature | 1 hour | Filtration, drying |

Multi-step Synthesis via Cross-Coupling Reactions

Method Overview

Recent advances utilize palladium-catalyzed cross-coupling reactions, such as Buchwald–Hartwig amination, to attach the pyridine ring to a suitable acetic acid precursor. This approach offers high selectivity and yields.

Reaction Scheme

- Starting Material: 4-Chloropyridine-3-boronic acid or similar boronate ester

- Reagents: Palladium catalyst (e.g., Pd(OAc)2), phosphine ligands, base (e.g., cesium carbonate)

- Conditions: Reflux in an inert atmosphere, typically in toluene or dioxane

Procedure

The boronate ester reacts with a chlorinated acetic acid derivative under palladium catalysis, forming the desired acetic acid derivative. Subsequent hydrolysis yields the free acid, which is then converted to the hydrochloride salt.

Data Table: Cross-Coupling Conditions

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Purification Method |

|---|---|---|---|---|---|---|

| Cross-coupling | Boronate ester + chloropyridine derivative | Toluene or dioxane | Pd(OAc)2 + ligand | Reflux (~110°C) | 12-24 hours | Column chromatography |

| Hydrolysis | NaOH | Water | - | Reflux | 4-6 hours | Recrystallization |

| Salt formation | HCl (aq) | Water | - | Room temperature | 1 hour | Filtration |

Purification and Characterization

The synthesized compound is typically purified by recrystallization from suitable solvents such as ethanol, methanol, or ethyl acetate. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of Key Data

| Preparation Method | Advantages | Limitations | Typical Yield | Reaction Conditions |

|---|---|---|---|---|

| Nucleophilic substitution | Simple, direct | Limited to accessible derivatives | 60-80% | 100°C, polar aprotic solvent |

| Ester hydrolysis | Widely applicable | Requires ester precursor | 70-85% | Reflux, aqueous base |

| Cross-coupling | High selectivity | Requires catalysts and reagents | 65-90% | Reflux, inert atmosphere |

Q & A

Q. What are the validated synthetic routes for 2-(4-chloropyridin-3-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution of 4-chloropyridine derivatives with chloroacetic acid, followed by HCl-mediated protonation. Key steps include:

- Oxidation of intermediates : For example, thiol-containing pyridine precursors (e.g., 4-(4-pyridinyl)pyrimidine-2-thiol) react with bromoacetic acid under basic conditions to form the acetic acid derivative .

- Acidification : Adjusting pH with dilute HCl precipitates the hydrochloride salt. Yield optimization (up to 57%) requires precise stoichiometry and temperature control (room temperature, 4 h stirring) .

- Purification : Recrystallization from methanol/ethanol mixtures improves purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H NMR : Peaks at δ 3.04–3.93 ppm confirm methylene groups adjacent to the pyridine ring .

- Mass spectrometry (MS) : Molecular ion clusters at m/z 193–265 align with calculated masses for C₇H₇ClNO₂·HCl .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities (e.g., unreacted pyridine precursors) .

Q. How does the compound’s stability vary under different storage conditions?

Q. What methodologies ensure high-purity batches for biological assays?

- Recrystallization : Use methanol/water (3:1 v/v) to remove residual solvents .

- TLC monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization confirm purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing chloro group enhances electrophilicity at the pyridine N-oxide, facilitating reactions with amines or thiols. Computational studies (DFT) show a 15–20% increase in reaction rates compared to non-chlorinated analogs . Experimental validation via Hammett plots (σ⁺ = +0.23) confirms this electronic activation .

Q. What role does this compound play in PROTAC design, and how does linker rigidity affect ternary complex formation?

As a semi-flexible linker, the acetic acid moiety connects E3 ligase ligands (e.g., VHL or CRBN) to target protein binders. Rigidity-vs-flexibility studies show:

Q. How can structural analogs be designed to improve metabolic stability while retaining activity?

- Bioisosteric replacement : Substitute the chlorine atom with trifluoromethyl (CF₃) to reduce CYP450-mediated oxidation .

- Methylation : Adding a methyl group at the pyridine 2-position decreases hepatic clearance by 40% in murine models .

Q. What computational tools predict the compound’s binding affinity to pyridine-dependent enzymes?

- Molecular docking (AutoDock Vina) : Simulates interactions with NADPH oxidases (binding energy ≤ -8.5 kcal/mol) .

- MD simulations (GROMACS) : Predicts stable hydrogen bonds with His-72 and Asp-89 residues over 100 ns trajectories .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Solvent standardization : DMSO-d₆ vs. CDCl₃ causes δ shifts up to 0.5 ppm for aromatic protons. Cross-referencing with calculated NMR (GIAO/DFT) resolves discrepancies .

- pH adjustment : Protonation state in acidic media alters chemical shifts; confirm via titration-linked NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.